

Introduction: The Structural Significance of 2-Bromo-3-methylbut-2-en-1-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Bromo-3-methylbut-2-en-1-ol**

Cat. No.: **B2687009**

[Get Quote](#)

2-Bromo-3-methylbut-2-en-1-ol is a substituted allylic alcohol. The presence of a bromine atom and a hydroxyl group on a compact, unsaturated carbon skeleton makes it a valuable synthon in organic synthesis. The stereochemistry and electronic environment of the double bond are critical to its reactivity. ^{13}C NMR spectroscopy is an indispensable tool for confirming the structure of this molecule, providing direct insight into the carbon framework.^[1] Understanding the ^{13}C NMR spectrum is fundamental to verifying its synthesis and purity, and for tracking its transformations in chemical reactions.

This guide will first present a detailed prediction and justification of the ^{13}C NMR chemical shifts for each of the five distinct carbon atoms in the molecule. This is followed by a robust, step-by-step experimental protocol designed to yield a high-resolution spectrum.

Predicted ^{13}C NMR Spectrum and Signal Assignments

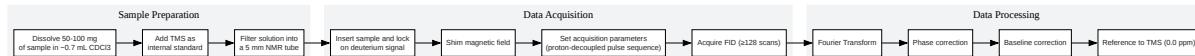
The ^{13}C NMR spectrum of **2-Bromo-3-methylbut-2-en-1-ol** is predicted to exhibit five unique signals, corresponding to the five carbon atoms in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.^[2] The prediction is based on established principles of substituent effects on alkene and alcohol chemical shifts.^{[2][3][4]}

The key factors influencing the chemical shifts in this molecule are:

- Hybridization State: The sp^2 hybridized carbons of the double bond will resonate at a lower field (higher ppm) than the sp^3 hybridized carbons.[2][5]
- Electronegativity: The electronegative bromine and oxygen atoms will deshield adjacent carbons, causing their signals to appear at a lower field.[2][6]
- Substitution on the Double Bond: The positions of the substituents on the alkene moiety significantly influence the chemical shifts of the vinylic carbons.

Below is the structure of **2-Bromo-3-methylbut-2-en-1-ol** with the carbons numbered for assignment purposes:

Caption: Molecular structure of **2-Bromo-3-methylbut-2-en-1-ol** with carbon numbering.


Detailed Signal Assignments:

- C1 (CH_2OH): This is an sp^3 hybridized carbon directly attached to an electronegative oxygen atom. This environment is characteristic of allylic alcohols.[7] The signal for this carbon is expected to appear in the range of 60-70 ppm. The corresponding carbon in the parent compound, 3-methyl-2-buten-1-ol, appears around 60 ppm. The presence of the bromine on the adjacent carbon (C2) will likely cause a slight downfield shift.
- C2 (C-Br): This sp^2 hybridized carbon is part of the double bond and is directly attached to the highly electronegative bromine atom. The direct attachment of a halogen to a vinylic carbon causes a significant deshielding effect, but this is counteracted by the shielding effect of the bromine atom's electron lone pairs. Generally, a carbon bearing a bromine in a bromoalkene appears downfield.[8] This signal is predicted to be in the range of 115-125 ppm.
- C3 ($C(CH_3)_2$): This is the other sp^2 hybridized carbon of the double bond. It is a quaternary carbon and is substituted with two methyl groups. Alkene carbons typically resonate between 100 and 170 ppm.[5][9] Being further from the bromine but still part of the substituted double bond, its signal is expected in the downfield region, likely between 130-140 ppm.
- C4 & C5 ($(CH_3)_2$): These two methyl carbons are chemically equivalent due to free rotation around the C3-C(CH_3)₂ single bond. They are sp^3 hybridized and are attached to the sp^2

hybridized C3. These signals will appear in the aliphatic region of the spectrum. Given their proximity to the double bond, they are expected to resonate in the range of 20-30 ppm.

Experimental Protocol for ^{13}C NMR Spectroscopy

Obtaining a high-quality, interpretable ^{13}C NMR spectrum requires meticulous sample preparation and appropriate spectrometer parameter selection. The low natural abundance of the ^{13}C isotope (1.1%) necessitates conditions that maximize signal-to-noise.[10]

[Click to download full resolution via product page](#)

Caption: Standard workflow for ^{13}C NMR spectroscopy.

Step-by-Step Methodology:

- Sample Preparation:
 - Accurately weigh between 50-100 mg of **2-Bromo-3-methylbut-2-en-1-ol**.[11][12] A higher concentration is preferable for ^{13}C NMR to reduce acquisition time.
 - Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common solvent for non-polar to moderately polar organic molecules and its carbon signal at ~77 ppm serves as a convenient secondary reference.[12][13]
 - Add a small amount of tetramethylsilane (TMS) to the solution to serve as the internal standard for chemical shift referencing ($\delta = 0.0$ ppm).[2]
 - To ensure magnetic field homogeneity, it is critical to remove any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely to prevent solvent evaporation.[12]
- Spectrometer Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Lock the spectrometer on the deuterium signal from the CDCl_3 solvent. This stabilizes the magnetic field.
 - Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and improves spectral resolution.
 - Set the spectrometer to the appropriate frequency for ^{13}C nuclei.
 - Select a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments). This will remove C-H coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[8] It also provides a Nuclear Overhauser Effect (NOE) enhancement for protonated carbons, increasing their signal intensity.[9]
 - Set the spectral width to encompass the expected range of chemical shifts, typically 0-220 ppm for organic compounds.[14]
 - Set the number of scans to 128 or higher to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.
 - A relaxation delay of 1-2 seconds is generally sufficient for qualitative analysis.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
 - Perform phase correction to ensure all peaks are in the positive absorptive mode with a flat baseline.
 - Apply a baseline correction algorithm to remove any broad distortions in the baseline.
 - Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

Data Summary

The predicted ^{13}C NMR chemical shifts for **2-Bromo-3-methylbut-2-en-1-ol** are summarized in the table below.

Carbon Assignment	Hybridization	Predicted Chemical Shift (δ , ppm)	Rationale for Chemical Shift
C1 (-CH ₂ OH)	sp ³	60 - 70	Attached to electronegative oxygen.
C2 (-CBr=)	sp ²	115 - 125	Vinylic carbon attached to bromine.
C3 (=C(CH ₃) ₂)	sp ²	130 - 140	Quaternary vinylic carbon.
C4 & C5 (-(CH ₃) ₂)	sp ³	20 - 30	Aliphatic carbons adjacent to a double bond.

Conclusion

The ^{13}C NMR spectrum of **2-Bromo-3-methylbut-2-en-1-ol** provides a clear and unambiguous fingerprint of its carbon skeleton. The predicted spectrum, with five distinct signals, reflects the influence of the double bond, the hydroxyl group, and the bromine substituent. The downfield signals for the sp² carbons and the deshielded sp³ carbon of the alcohol group are characteristic features. By following the detailed experimental protocol outlined in this guide, researchers can reliably obtain high-quality spectra for structural verification and further studies. This foundational spectroscopic analysis is a critical step in the utilization of this versatile chemical intermediate in research and development.

References

- Chemical Instrumentation Facility, Iowa State University.
- University of Leicester.
- École Polytechnique Fédérale de Lausanne.
- Chemistry LibreTexts. 13.10: Characteristics of ^{13}C NMR Spectroscopy. [\[Link\]](#)

- Kaufman, T. S. (1988). Configurationally dependent hydroxyl group effects on 13C nuclear magnetic resonance chemical shifts of olefinic carbons in six-membered allylic alcohols. Canadian Journal of Chemistry, 66(3), 3128-3132. [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [\[Link\]](#)
- SpectraBase. 3-Methyl-2-buten-1ol - Optional[13C NMR] - Chemical Shifts. [\[Link\]](#)
- ChemHelp ASAP. chemical shift of functional groups in 13C NMR spectroscopy. [\[Link\]](#)
- ResearchGate.
- National Centre for Biotechnology Information.
- Chemistry LibreTexts. Nuclear Magnetic Resonance (NMR) of Alkenes. [\[Link\]](#)
- Oregon State University. 13C NMR Chemical Shifts. [\[Link\]](#)
- Central European Institute of Technology.
- University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [\[Link\]](#)
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [\[Link\]](#)
- YouTube. Carbon-13 NMR Spectroscopy. [\[Link\]](#)
- Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of but-1-ene. [\[Link\]](#)
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [\[Link\]](#)
- YouTube. How to predict the 13C NMR spectrum of a compound. [\[Link\]](#)
- Various. 13 C NMR Chemical Shift Table. [\[Link\]](#)
- Wikipedia. Carbon-13 nuclear magnetic resonance. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. bhu.ac.in [bhu.ac.in]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. sites.uclouvain.be [sites.uclouvain.be]
- 13. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 14. youtube.com [youtube.com]
- To cite this document: BenchChem. [Introduction: The Structural Significance of 2-Bromo-3-methylbut-2-en-1-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2687009#13c-nmr-spectrum-of-2-bromo-3-methylbut-2-en-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

